CYM-5478

Übersicht

Beschreibung

CYM 5478 ist ein potenter und hochspezifischer Agonist des Sphingosin-1-Phosphat-Rezeptors 2 (S1P2). Diese Verbindung hat ein großes Potenzial gezeigt, um neural abgeleitete Zellinien vor Toxizität zu schützen, die durch Cisplatin, ein Chemotherapeutikum, induziert wird . Seine hohe Selektivität und Wirksamkeit machen es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung, insbesondere in Studien im Zusammenhang mit Zellüberleben und Neuroprotektion.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CYM 5478 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören in der Regel:

Bildung der Kernstruktur: Dies beinhaltet den Aufbau des zentralen Gerüsts des Moleküls durch eine Reihe von Kondensations- und Cyclisierungsreaktionen.

Funktionsgruppenmodifikationen: Einführung spezifischer funktioneller Gruppen, die für die Aktivität von CYM 5478 essentiell sind. Dies kann Halogenierungs-, Alkylierungs- oder Acylierungsreaktionen umfassen.

Reinigung: Das Endprodukt wird mit Techniken wie Säulenchromatographie und Umkristallisation gereinigt, um eine hohe Reinheit zu erreichen.

Industrielle Produktionsmethoden

Die industrielle Produktion von CYM 5478 würde wahrscheinlich ähnliche Synthesewege, jedoch in größerem Maßstab befolgen. Dies beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Techniken wie Durchflusschemie und automatisierte Synthese können zur Steigerung der Effizienz eingesetzt werden.

Chemische Reaktionsanalyse

Arten von Reaktionen

CYM 5478 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Einführung von Sauerstoffatomen in das Molekül, was möglicherweise seine Aktivität verändert.

Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen, was die Eigenschaften der Verbindung verändern kann.

Substitution: Austausch einer funktionellen Gruppe gegen eine andere, was verwendet werden kann, um Derivate von CYM 5478 mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktionsmittel: Wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitutionsreagenzien: Wie Alkylhalogenide oder Acylchloride.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab. So kann beispielsweise Oxidation hydroxylierte Derivate ergeben, während Reduktion deoxygenierte Analoga erzeugen könnte.

Wissenschaftliche Forschungsanwendungen

CYM 5478 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Werkzeug zur Untersuchung des Sphingosin-1-Phosphat-Rezeptors 2 und seiner Rolle in verschiedenen chemischen Stoffwechselwegen.

Biologie: Einsatz in der Zellbiologie, um Mechanismen des Zellüberlebens und der Apoptose, insbesondere in Nervenzellen, zu untersuchen.

Medizin: Potenzielle therapeutische Anwendungen beim Schutz von Zellen vor durch Chemotherapie induzierter Toxizität, insbesondere in der Neuroprotektion.

Industrie: Könnte bei der Entwicklung neuer Medikamente eingesetzt werden, die auf den Sphingosin-1-Phosphat-Rezeptor 2 abzielen.

Wirkmechanismus

CYM 5478 übt seine Wirkungen aus, indem es selektiv den Sphingosin-1-Phosphat-Rezeptor 2 (S1P2) aktiviert. Diese Aktivierung führt zu einer Kaskade intrazellulärer Signalereignisse, die das Zellüberleben fördern und vor toxischen Insulten schützen. Zu den wichtigsten beteiligten molekularen Zielstrukturen und Stoffwechselwegen gehören:

S1P2-Rezeptor: Das primäre Ziel von CYM 5478.

Intrazelluläre Signalwege: Wie der PI3K/Akt-Weg, der bekanntermaßen das Zellüberleben fördert und die Apoptose hemmt.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CYM 5478 involves multiple steps, starting from commercially available starting materials. The key steps typically include:

Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.

Functional group modifications: Introduction of specific functional groups that are essential for the activity of CYM 5478. This may involve halogenation, alkylation, or acylation reactions.

Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.

Industrial Production Methods

Industrial production of CYM 5478 would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

CYM 5478 can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.

Substitution: Replacement of one functional group with another, which can be used to create derivatives of CYM 5478 with different properties.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Wissenschaftliche Forschungsanwendungen

CYM 5478 has a wide range of applications in scientific research:

Chemistry: Used as a tool to study the sphingosine-1-phosphate receptor 2 and its role in various chemical pathways.

Biology: Employed in cell biology to investigate mechanisms of cell survival and apoptosis, particularly in neural cells.

Medicine: Potential therapeutic applications in protecting cells from chemotherapy-induced toxicity, particularly in neuroprotection.

Industry: Could be used in the development of new drugs targeting the sphingosine-1-phosphate receptor 2.

Wirkmechanismus

CYM 5478 exerts its effects by selectively activating the sphingosine-1-phosphate receptor 2 (S1P2). This activation leads to a cascade of intracellular signaling events that promote cell survival and protect against toxic insults. The key molecular targets and pathways involved include:

S1P2 receptor: The primary target of CYM 5478.

Intracellular signaling pathways: Such as the PI3K/Akt pathway, which is known to promote cell survival and inhibit apoptosis.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

CYM 5442: Ein weiterer selektiver Agonist des Sphingosin-1-Phosphat-Rezeptors 2, jedoch mit unterschiedlichen Potenz- und Selektivitätsprofilen.

Fingolimod (FTY720): Ein nicht-selektiver Sphingosin-1-Phosphat-Rezeptor-Modulator, der zur Behandlung von Multipler Sklerose eingesetzt wird.

Einzigartigkeit von CYM 5478

CYM 5478 ist aufgrund seiner hohen Selektivität und Potenz für den Sphingosin-1-Phosphat-Rezeptor 2 einzigartig. Dies macht es besonders wertvoll für Studien, die sich auf diesen spezifischen Rezeptor konzentrieren, und ermöglicht präzisere Untersuchungen im Vergleich zu weniger selektiven Verbindungen.

Eigenschaften

IUPAC Name |

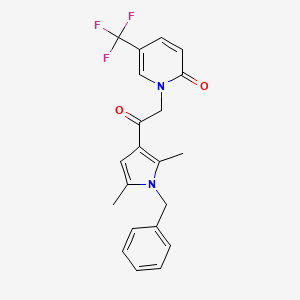

1-[2-(1-benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]-5-(trifluoromethyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N2O2/c1-14-10-18(15(2)26(14)11-16-6-4-3-5-7-16)19(27)13-25-12-17(21(22,23)24)8-9-20(25)28/h3-10,12H,11,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSGTUIDJXHTTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)CN3C=C(C=CC3=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870762-83-7 | |

| Record name | 1-[2-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-5-(trifluoromethyl)-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.